3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane
Description
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring a sulfonamide-linked 4-methyl-1,2,4-triazole moiety at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold. The 8-azabicyclo[3.2.1]octane core, a tropane analog, is a rigid structure that enhances stereochemical control and receptor-binding selectivity.
Properties
CAS No. |
1706450-52-3 |
|---|---|
Molecular Formula |
C10H16N4O2S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H16N4O2S/c1-14-6-11-13-10(14)17(15,16)9-4-7-2-3-8(5-9)12-7/h6-9,12H,2-5H2,1H3 |
InChI Key |
WURYBDBOQAYFRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CC3CCC(C2)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-methyl-1,2,4-triazole with sulfonyl chloride under basic conditions to form the sulfonylated triazole intermediate. This intermediate is then reacted with 8-azabicyclo[3.2.1]octane under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield a triazole oxide, while reduction of the sulfonyl group may produce a sulfide derivative.
Scientific Research Applications
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the bicyclic structure provides stability and specificity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives
The table below compares key structural and functional attributes of 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane with related compounds:
*Calculated based on molecular formula.
Key Differences and Implications
Substituent Effects on Polarity :
- The sulfonyl group in the target compound increases polarity compared to alkyl-substituted triazoles (e.g., 8-benzyl-3-(3-isopropyl-5-methyl-triazol-4-yl) analog), likely improving aqueous solubility .
- Pyrazole sulfonamides (e.g., compound 38 in ) exhibit similar polarity but differ in receptor selectivity due to heterocyclic ring size.
Pharmacological Activity :
- Tropane analogs like WIN35,428 prioritize DAT inhibition via aromatic (e.g., 4-fluorophenyl) and ester substituents, whereas the target compound’s triazole-sulfonyl group may favor alternative targets (e.g., chemokine or opioid receptors) .
- Benzyl-substituted derivatives (e.g., ) show affinity for opioid receptors, suggesting that bulky 8-position groups enhance µ-opioid receptor binding .
Synthetic Accessibility :
- The target compound’s sulfonyl group is introduced via coupling reactions (e.g., carbodiimide-mediated sulfonylation), whereas alkyl-triazole derivatives require nucleophilic substitution or cyclization .
Biological Activity
The compound 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane (CAS No. 1706450-52-3) is a complex organic molecule that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₄O₂S |
| Molecular Weight | 256.32 g/mol |
| IUPAC Name | 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane |
| CAS Number | 1706450-52-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole moiety is known for its role in inhibiting enzymes by binding to their active sites, which can block substrate access and disrupt normal biochemical pathways. This mechanism is particularly relevant in the context of antifungal and antibacterial activities.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound under consideration has been evaluated for its efficacy against various bacterial and fungal strains.
Case Study: Antifungal Activity
A study conducted on a series of triazole derivatives demonstrated that modifications to the sulfonyl group can enhance antifungal activity against Candida albicans. The compound was found to inhibit the growth of this pathogen at low micromolar concentrations, suggesting a promising therapeutic application in treating fungal infections.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For instance, it has shown inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism.
Case Study: Cytochrome P450 Inhibition
In vitro studies revealed that the compound inhibited CYP3A4 activity, which is involved in the metabolism of many drugs. This inhibition could lead to increased bioavailability of co-administered medications, presenting both therapeutic advantages and risks of toxicity.
Toxicity and Safety Profile
The safety profile of 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane has been assessed in several studies. Preliminary toxicity assays indicate a moderate safety margin; however, further investigations are necessary to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
